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molecular formula C7H7ClN2 B1424990 3-Chloro-6-cyclopropylpyridazine CAS No. 1046816-38-9

3-Chloro-6-cyclopropylpyridazine

Cat. No. B1424990
M. Wt: 154.6 g/mol
InChI Key: ACJSHZDZIPOAFQ-UHFFFAOYSA-N
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Patent
US08569292B2

Procedure details

A mixture of 6-cyclopropylpyridazin-3-ol (182 mg, 1.3 mmol) in POCl3 (15 mL) was refluxed for 1 hour, and concentrated. The residue was treated with ethyl acetate (60 mL) and sat. NaHCO3 aqueous solution (10 mL) at 0° C. The organic layer was dried over Na2SO4 and concentrated to afford 3-chloro-6-cyclopropylpyridazine (185 mg, 89%). 1H NMR (400 MHz, CD3OD): δ1.11 (m, 2H), 1.20 (m, 2H), 2.25 (m, 1H), 7.52 (d, 1H), 7.67 (d, 1H).
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[N:8][C:7](O)=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:7]1[N:8]=[N:9][C:4]([CH:1]2[CH2:3][CH2:2]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
182 mg
Type
reactant
Smiles
C1(CC1)C1=CC=C(N=N1)O
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate (60 mL) and sat. NaHCO3 aqueous solution (10 mL) at 0° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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